Nagarine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H47NO12 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
InChI Key |
GMSKTJVHWUUOMY-UHBPHNCFSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Precursor Biosynthesis Pathways
Mevalonate (B85504) (MVA) Pathway Contributions to Diterpene Precursors
The mevalonate (MVA) pathway operates primarily in the cytosol of plant cells thegoodscentscompany.comnih.govsdsc.edunih.gov. It initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate wikipedia.orgnih.gov. Subsequent phosphorylation and decarboxylation steps lead to the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) thegoodscentscompany.comwikipedia.org. While the MVA pathway is generally known for supplying precursors for sesquiterpenes (C15), triterpenes (C30), and sterols, it can also contribute to the pool of geranylgeranyl diphosphate (GGPP), a C20 precursor for diterpenes, particularly in the cytoplasm thegoodscentscompany.comnih.govchemtunes.comsdsc.edunih.gov.
Methylerythritol Phosphate (B84403) (MEP) Pathway Contributions to Diterpene Precursors
In contrast to the MVA pathway, the methylerythritol phosphate (MEP) pathway is localized in the plastids (e.g., chloroplasts) of plant cells thegoodscentscompany.comsdsc.edunih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetoimmunopharmacology.org. This pathway starts with glyceraldehyde 3-phosphate (G3P) and pyruvate, which are condensed to form 1-deoxy-D-xylulose-5-phosphate (DXP) thegoodscentscompany.comsdsc.edu. Through a series of enzymatic reactions, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP), and ultimately to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), which is then converted into IPP and DMAPP thegoodscentscompany.comwikipedia.orgwikipedia.org. The MEP pathway is the predominant source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in plants thegoodscentscompany.comnih.govchemtunes.comsdsc.edunih.govwikipedia.orgwikipedia.orgguidetoimmunopharmacology.org. There is evidence of cross-talk and transport of IPP and DMAPP between the MVA and MEP pathways, allowing for a flexible supply of these universal isoprenoid precursors to different subcellular compartments thegoodscentscompany.comsdsc.edu.
Diterpene Skeleton Formation and Cyclization
The C5 isoprene (B109036) units (IPP and DMAPP) are condensed to form longer chain prenyl diphosphates, ultimately leading to the C20 precursor for diterpenes.
Role of Geranylgeranyl Pyrophosphate Synthase (GGPPS)
Geranylgeranyl pyrophosphate synthase (GGPPS) is a key enzyme that catalyzes the sequential head-to-tail condensation of one molecule of dimethylallyl diphosphate (DMAPP) with three molecules of isopentenyl diphosphate (IPP) wikidata.orgnih.govchemtunes.comwikipedia.orgwikipedia.orgwikidata.orglipidmaps.orgciteab.comnih.gov. This process yields the C20 compound, geranylgeranyl diphosphate (GGPP), which serves as the universal precursor for all diterpenoids wikidata.orgnih.govwikipedia.orgwikidata.orglipidmaps.orgciteab.comnih.gov. GGPPS enzymes are found in various subcellular compartments, including plastids, where diterpene biosynthesis predominantly occurs wikipedia.orglipidmaps.org.
Ent-Copalyl Diphosphate Synthase (CDPS) and Kaurene Synthase (KS) Activity
The formation of the complex tetracyclic ent-kaurene (B36324) skeleton, a crucial intermediate in the biosynthesis of gibberellins (B7789140) and many diterpenoid alkaloids like aconifine, typically proceeds via a two-step cyclization process from GGPP wikidata.orgciteab.comnih.govthegoodscentscompany.comwikipedia.orgfoodb.cainvivochem.comnih.govlipidmaps.orguni.lumetabolomicsworkbench.org. The first step is catalyzed by ent-copalyl diphosphate synthase (CDPS), also known as ent-copalyl diphosphate synthase (ent-CPS), a Class II diterpene synthase nih.govwikipedia.orgfoodb.cainvivochem.comlipidmaps.orguni.lu. CDPS converts GGPP into ent-copalyl diphosphate (ent-CPP) through a protonation-initiated cyclization reaction wikidata.orgciteab.comnih.govwikipedia.orgfoodb.cainvivochem.comlipidmaps.orguni.lu. Subsequently, ent-kaurene synthase (KS), a Class I diterpene synthase, catalyzes the cyclization of ent-CPP to form the tetracyclic hydrocarbon ent-kaurene wikidata.orgciteab.comnih.govthegoodscentscompany.comwikipedia.orgfoodb.cainvivochem.comnih.govlipidmaps.orguni.lumetabolomicsworkbench.org. In higher plants, CDPS and KS are typically distinct monofunctional enzymes wikipedia.orgfoodb.cainvivochem.comlipidmaps.org. However, in some lower plants or fungi, a single bifunctional enzyme can perform both cyclization steps thegoodscentscompany.comwikipedia.orginvivochem.com. The ent-kaurene skeleton is a pivotal branching point for the biosynthesis of various diterpenoids, including diterpenoid alkaloids wikidata.orgciteab.com.
Kaurene Oxidase (KO) and Kaurenoic Acid Hydroxylase (KH) Functions
Following the formation of ent-kaurene, a series of oxidation reactions occur to further modify the diterpene skeleton. Ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), plays a critical role in these initial oxidation steps wikidata.orgnih.govthegoodscentscompany.comuni.lumetabolomicsworkbench.orgnih.govguidetopharmacology.org. KO catalyzes the sequential oxidation of ent-kaurene, typically at the C4α methyl group, leading to ent-kauren-19-ol, ent-kauren-19-al, and finally ent-kaurenoic acid thegoodscentscompany.comuni.lumetabolomicsworkbench.orgnih.govguidetopharmacology.org. This multi-step oxidation is essential for the subsequent modifications that lead to the diverse structures of diterpenoid alkaloids. While "Kaurenoic Acid Hydroxylase" is not explicitly detailed as a single enzyme in the provided search results, further hydroxylation of kaurenoic acid or its derivatives would be carried out by other cytochrome P450 monooxygenases, which are known for their broad substrate specificities and roles in diversifying diterpenoid structures wikidata.orgnih.govmetabolomicsworkbench.org. For instance, ent-kaurenoic acid 13-hydroxylase (KA13H) is an example of such a hydroxylase involved in steviol (B1681142) biosynthesis nih.gov.
Key Enzymatic Steps in Diterpene Precursor and Skeleton Formation
| Enzyme Class / Enzyme Name | Substrate(s) | Product(s) | Pathway / Function | Location (in Plants) |
| MVA Pathway Enzymes | Acetyl-CoA | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | C5 Isoprenoid Precursor Biosynthesis | Cytosol |
| MEP Pathway Enzymes | Glyceraldehyde 3-phosphate, Pyruvate | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | C5 Isoprenoid Precursor Biosynthesis (predominant for diterpenes) | Plastids |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | DMAPP, IPP (3x) | Geranylgeranyl Diphosphate (GGPP) | C20 Diterpene Precursor Formation | Plastids, Cytosol |
| Ent-Copalyl Diphosphate Synthase (CDPS) | Geranylgeranyl Diphosphate (GGPP) | Ent-Copalyl Diphosphate (ent-CPP) | Class II Diterpene Cyclization | Plastids |
| Kaurene Synthase (KS) | Ent-Copalyl Diphosphate (ent-CPP) | Ent-Kaurene | Class I Diterpene Cyclization | Plastids |
| Kaurene Oxidase (KO) | Ent-Kaurene | Ent-Kaurenoic Acid | Oxidation of ent-Kaurene (multiple steps) | Endoplasmic Reticulum |
Aconifine-Type Alkaloid Assembly and Diversification
The biosynthesis of aconifine-type diterpenoid alkaloids (DAs) is a complex process that can be broadly divided into three main stages: the formation of diterpene precursors, the assembly of the core DA skeleton, and subsequent post-scaffold modifications. These alkaloids, particularly the C19-type, are often derived from C20-DAs through a series of intricate transformations frontiersin.orgnih.gov. The initial steps involve the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP) nih.govresearchgate.net. Four units of IPP condense to form the 20-carbon geranylgeranyl pyrophosphate (GGPP), a crucial precursor for all diterpenoids nih.govnih.govresearchgate.netmdpi.com. GGPP then undergoes cyclization, catalyzed by terpene synthases, to form ent-copalyl diphosphate (ent-CPP), which is a key intermediate in the formation of various diterpene skeletons, including ent-kaurene and ent-atisane nih.govnih.govresearchgate.netmdpi.comnih.govrsc.orgresearchgate.netnih.gov.
Stereospecific Rearrangements and Cycloadditions (e.g., semi-pinacol rearrangement)
The structural complexity and diversity of aconifine-type alkaloids arise significantly from stereospecific rearrangements and cyclization reactions that occur during the formation of their polycyclic skeletons. A notable example is the semi-pinacol rearrangement, a crucial step in the transformation of denudatine-type diterpenoid alkaloid skeletons into the aconitine-type skeletons, which include aconifine nih.govacs.orgresearchgate.net. This rearrangement is a key biosynthetic transformation that contributes to the unique bridged structures characteristic of these compounds nih.govacs.orgresearchgate.net.
Research has proposed biosynthetic pathways involving semi-pinacol rearrangements of atisane (B1241233) derivatives for the formation of specific C20-diterpenoid alkaloids, such as aconicatisulfonines A and B, which feature rearranged atisane skeletons figshare.com. Similarly, the formation of aconicarmisulfonines B and C, and chuanfusulfonine A, also C20-diterpenoid alkaloids, is proposed to involve semi-pinacol rearrangements via migrations of C-13-C-16 and C-15-C-16 bonds of the napelline-type skeleton nih.gov. These rearrangements are critical for establishing the intricate three-dimensional architecture of the final alkaloid structures.
Post-Scaffold Modification by Acyltransferases and Other Enzymes
Following the formation of the core diterpenoid alkaloid scaffold, a diverse array of enzymes catalyzes post-scaffold modifications, leading to the vast structural diversity observed in aconifine-type alkaloids. These modifications include hydroxylation, methylation, and esterification frontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.net.
Key enzyme families involved in these modifications include:
Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for oxidative rearrangements and oxygenation at various carbon positions on the DA structure, contributing significantly to their diversification nih.govnih.govmdpi.commdpi.comresearchgate.net. In Aconitum pendulum, specific CYPs like ApCYP1, ApCYP72, and ApCYP256 have been identified and may be related to the accumulation of certain DAs, including aconitine-type alkaloids frontiersin.orgfrontiersin.orgresearchgate.netdoaj.org.
BAHD acyltransferases: These enzymes are responsible for the addition of acyl groups (e.g., acetoxy and benzoyloxy groups) to the alkaloid skeleton, a common modification that can influence the compound's properties frontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.net. For instance, ApBAHD9, ApBAHD10, and ApBAHD12 in A. pendulum have been positively associated with the accumulation of aconitine (B1665448) frontiersin.orgfrontiersin.orgresearchgate.netdoaj.org.
O-methyltransferases (OMTs): These enzymes catalyze the methylation of hydroxyl groups, further diversifying the alkaloid structures frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net.
The presence of hydroxyl groups at positions such as C3, C10, C13, and C15, along with ester groups at C8, C14, or both, contributes to the structural diversity of these alkaloids mdpi.com.
Genetic and Evolutionary Basis of Biosynthesis
Understanding the genetic and evolutionary underpinnings of aconifine-type alkaloid biosynthesis is crucial for elucidating the complex regulatory networks that govern their production in Aconitum species. Advances in omics technologies, such as transcriptomics, metabolomics, and comparative genomics, have significantly enhanced the identification and characterization of genes involved in these pathways.
Identification and Characterization of Biosynthetic Genes
Extensive research, particularly through integrated metabolomic and transcriptomic analyses, has led to the identification of numerous candidate enzyme genes involved in diterpenoid alkaloid biosynthesis in Aconitum species. In Aconitum pendulum, for example, 411 candidate enzyme genes related to DA synthesis were identified, including 34 differentially expressed genes (DEGs) frontiersin.orgfrontiersin.orgdoaj.org. These include genes encoding for geranylgeranyl pyrophosphate synthase (GGPPS), copalyl diphosphate synthase (CDPS), kaurene synthase (KS), and various modifying enzymes such as CYP450s, O-methyltransferases, and BAHD acyltransferases frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comfrontiersin.org.
Functional identification of terpene synthases in Aconitum carmichaelii has shown that ent-CPP is the sole precursor to all DAs biosynthesis, with specific AcKSL genes (e.g., AcKSL1, AcKSL2s, and AcKSL3-1) being responsible for the biosynthesis of C20 atisine (B3415921) and napelline-type DAs researchgate.net.
Table 1: Key Enzyme Gene Families Identified in Diterpenoid Alkaloid Biosynthesis in Aconitum Species
| Enzyme Family | Role in Biosynthesis | Representative Genes/Examples | Source Species |
| Terpene Synthases (TPS) | Formation of diterpene precursors (e.g., ent-CPP, ent-kaurene, ent-atisane) | GGPPS, CDPS, KS, AcKSL1, AcKSL2s, AcKSL3-1 | Aconitum pendulum, A. carmichaelii, D. grandiflorum, A. plicatum frontiersin.orgnih.govnih.govresearchgate.netmdpi.comnih.govrsc.orgresearchgate.netnih.gov |
| Cytochrome P450s (CYPs) | Oxidative rearrangements, hydroxylation, and diversification of DA skeletons | ApCYP1, ApCYP72, ApCYP256 (related to turupellin); 21 unigenes in A. carmichaelii | Aconitum pendulum, A. carmichaelii, A. vilmorinianum frontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net |
| BAHD Acyltransferases | Esterification (addition of acyl groups) | ApBAHD9, ApBAHD10, ApBAHD12 (positively associated with aconitine accumulation) | Aconitum pendulum, A. vilmorinianum frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | 12 OMT genes identified | Aconitum pendulum, A. vilmorinianum frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net |
Comparative Genomics and Transcriptomics in Aconitum Species
Comparative genomics and transcriptomics have been instrumental in unraveling the complexities of diterpenoid alkaloid biosynthesis across various Aconitum species. These multi-omics approaches allow for the systematic elucidation of regulatory mechanisms and the identification of tissue-specific accumulation patterns mdpi.comfrontiersin.orgresearchgate.net.
Studies on Aconitum pendulum have shown that genes involved in diterpene skeleton synthesis are highly expressed in flowers, while those related to DA skeleton formation and subsequent modifications are more highly expressed in leaves and stems frontiersin.orgfrontiersin.orgresearchgate.net. This suggests a potential source-sink relationship, where DAs may be synthesized in aerial parts and then transported and accumulated in subterranean parts like roots mdpi.comresearchgate.net.
Transcriptome analysis of Aconitum carmichaelii across different tissues (flower, bud, leaf, and root) revealed that unigenes associated with aconitine-type DA biosynthesis, such as GGPPS, CDPS, and KS, are highly expressed in the root, which is the primary site of alkaloid accumulation nih.govmdpi.comnih.gov. Furthermore, comparative transcriptome analysis between A. carmichaelii and A. heterophyllum has helped identify orthogroups and candidate genes involved in the biosynthesis of aconitine-type DAs nih.govmdpi.com.
The integration of metabolomics and transcriptomics has also facilitated the establishment of gene-metabolite regulatory networks, identifying hub genes correlated with the content of multiple aconitine alkaloids in A. vilmorinianum mdpi.comresearchgate.net.
Evolutionary Origin of Diterpenoid Alkaloid Biosynthesis Pathways
The evolutionary trajectory of diterpenoid alkaloid biosynthesis pathways in Aconitum species is a subject of ongoing research. Comparative genomic analysis of Aconitum vilmorinianum has revealed a whole-genome duplication (WGD) event specific to this species, which may have played a significant role in the evolution and diversification of its DA biosynthesis pathway mdpi.comresearchgate.net.
The identification of genes encoding key enzymes, such as ent-kaurene oxidases and aminotransferases, which facilitate the activation of diterpenes and the insertion of nitrogen atoms into diterpene skeletons, provides insights into the transformation of diterpenes into DAs researchgate.net. Assessing the divergence periods of these genes in A. vilmorinianum has indicated that two major types of genes were involved in the establishment of the DA biosynthesis pathway researchgate.net. The presence of DAs exclusively in specific angiosperm aggregations, primarily within the Ranunculaceae family (which includes Aconitum and Delphinium genera), suggests a specialized evolutionary development of these complex secondary metabolic pathways rsc.orgresearchgate.net.
Preclinical Metabolic Transformation Pathways
Current scientific literature provides limited specific data on the preclinical metabolic transformation pathways of Aconifine. Research concerning the metabolism of Aconitum alkaloids often focuses on more prevalent and toxic compounds within the genus, such as aconitine, mesaconitine, and hypaconitine (B608023) nih.govnih.gov.
Enzymatic Hydrolysis and Derivatization in Preclinical Biological Systems
Cytochrome P450 Isoenzyme Involvement (e.g., CYP3A4, CYP3A5, CYP2D6)
The involvement of specific cytochrome P450 (CYP) isoenzymes, such as CYP3A4, CYP3A5, and CYP2D6, in the metabolism of Aconifine has not been thoroughly elucidated in current preclinical studies. While these CYP isoforms are known to play significant roles in the biotransformation of various other Aconitum alkaloids, including aconitine, leading to reactions like demethylation, N-deethylation, dehydrogenation, and hydroxylation, direct detailed research findings specifically on Aconifine's interaction with these isoenzymes are not widely reported nih.govnih.govnih.gov.
Chemical Synthesis and Analog Development
Total Synthesis Methodologies of Aconitine-Type Alkaloids
The total synthesis of aconitine-type alkaloids often requires innovative strategies to construct their unique polycyclic frameworks.
Retrosynthetic analysis for these complex molecules typically involves strategic disconnections of maximally bridged cycles to simplify the target structure acs.orgrsc.org. A prevalent strategy for aconitine-type alkaloids focuses on breaking the C(7)–C(8) and C(10)–C(11) bonds, which simplifies the structure to a more manageable CD subunit rsc.org. This convergent approach has been effectively demonstrated in the syntheses of compounds such as neofinaconitine and talatisamine (B1682923) rsc.org. From a biosynthetic perspective, C19 diterpenoid alkaloids (DTAs) originate from the ent-atisane cyclase pathway, where an initial denudatine framework, characterized by a bicyclo[2.2.2]octane CD ring system, undergoes a skeletal rearrangement to form the [3.2.1] CD ring system, a hallmark of aconitine-type skeletons acs.orgacs.orgnih.gov. This biomimetic rearrangement, particularly the Wagner-Meerwein rearrangement, has been a significant inspiration for numerous synthetic strategies, including Wiesner's pioneering total synthesis of talatisamine acs.orgcaltech.edu.
The construction of the complex skeletons of aconitine-type alkaloids relies on several crucial bond-forming reactions:
Diels-Alder Cycloaddition: This reaction is a cornerstone for building the core fragments of these alkaloids nih.govthieme-connect.comacs.orgresearchgate.netnih.govorganic-chemistry.org. For instance, the total synthesis of neofinaconitine incorporated two distinct Diels-Alder cycloadditions: one involving cyclopropene (B1174273) and cyclopentadiene, and another utilizing an azepinone dienophile nih.govthieme-connect.comacs.orgresearchgate.netnih.govorganic-chemistry.org. This method is instrumental in establishing the stereochemistry of critical functional groups nih.govresearchgate.net. Furthermore, an oxidative dearomatization/Diels-Alder cascade has served as a foundational strategy in various synthetic routes to diterpenoid alkaloids acs.orgrsc.org.
Aza-Prins Cascade: This cascade reaction has been successfully applied in the synthesis of the F ring of aconitine (B1665448) acs.orgnih.gov. An oxidative aza-Prins cyclization can be employed to forge the remaining five-membered rings acs.org.
Mannich-type N-acyliminium and Radical Cyclizations: These cyclizations are essential for assembling the complete hexacyclic skeleton characteristic of aconitine alkaloids nih.govacs.orgresearchgate.netnih.gov. For example, the synthesis of neofinaconitine involved sequential Mannich-type N-acyliminium and radical cyclizations to form the full hexacyclic framework nih.govacs.orgresearchgate.netnih.gov.
1,2-Addition/Semipinacol Rearrangement: This reaction sequence has been effectively utilized as a fragment coupling strategy, enabling the efficient joining of complex fragments and the establishment of all-carbon quaternary centers in the total syntheses of C19 diterpenoid alkaloids such as talatisamine, liljestrandisine, and liljestrandinine researchgate.netacs.orgchemrxiv.org.
Convergent and modular synthetic strategies are highly valued in the synthesis of complex natural products like aconitine-type alkaloids due to their flexibility and efficiency nih.govresearchgate.netacs.orgacs.orgresearchgate.netnih.gov. These approaches involve the independent assembly of complex molecular fragments, which are then coupled together researchgate.netacs.org. An example is the total synthesis of neofinaconitine, which employed a modular, convergent strategy initiated by Diels-Alder cycloadditions to construct the core fragment nih.govthieme-connect.comacs.orgresearchgate.netnih.gov. This approach allowed for the subsequent construction of the hexacyclic skeleton through a series of cyclizations nih.govacs.orgresearchgate.netnih.gov. Similarly, a fragment coupling strategy, incorporating a 1,2-addition/semipinacol rearrangement, has been successfully applied in the total syntheses of talatisamine, liljestrandisine, and liljestrandinine researchgate.netacs.orgchemrxiv.org.
The presence of numerous stereogenic centers within aconitine-type alkaloids necessitates the application of highly stereocontrolled transformations and asymmetric synthesis techniques rsc.org.
Diastereoselective Reactions: Achieving high diastereofacial selectivity is crucial and can be accomplished through the rational design of synthetic components, such as incorporating a sterically demanding bromine substituent in a siloxydiene component during Diels-Alder reactions nih.govacs.orgresearchgate.netnih.govorganic-chemistry.org.
Asymmetric Induction: Asymmetric synthesis is a powerful method for controlling the stereochemistry in the synthesis of natural products researchgate.netscholaris.ca. Techniques like asymmetric Michael addition, employing chiral catalysts, have been used to achieve high enantiomeric excess in key intermediates nih.gov. Furthermore, stereocontrolled synthesis of specific rings, such as the aconitine D ring, from chiral starting materials like D-glucose, has been reported, featuring highly diastereoselective additions rsc.org.
Semi-Synthetic Approaches for Aconifine Derivatives
Semi-synthetic approaches involve the chemical modification of naturally occurring compounds to yield derivatives with altered properties or to aid in structural elucidation. Given that aconifine is a natural product, it serves as a suitable substrate for such modifications.
The targeted structural modification and derivatization of aconitine-type alkaloids, including aconifine, constitute a significant area of research aimed at expanding their potential applications nih.govfrontiersin.org.
Ester Hydrolysis and Exchange: Aconitine itself undergoes two ester hydrolysis reactions in vivo: deacetylation at C-8 and debenzoylation at C-14 frontiersin.org. This indicates that targeted deacetylation or debenzoylation, or subsequent re-esterification with various acyl groups, could be a common derivatization strategy for aconifine.
Modifications on Specific Rings and N-atom: Research has shown successful generation of structurally diverse aconitine derivatives through modifications to the A-ring, C-ring, D-ring, and the nitrogen atom of the aconitine skeleton frontiersin.org. For example, the 3-OH group in the A-ring can undergo various reactions including fluorination, elimination, oxidation, and reduction, and a 2-OH group can be introduced, followed by ester exchange reactions frontiersin.org. These types of targeted chemical modifications are likely applicable to aconifine due to its structural similarity to aconitine.
Installation of Hydroxyl Groups: Key transformations in total synthesis, such as the installation of a C8-hydroxyl group via conjugate addition of water, highlight positions amenable to further functionalization nih.govacs.orgresearchgate.netnih.gov. This suggests that similar additions could be incorporated into semi-synthetic strategies for aconifine derivatives.
Design Principles for Novel Aconifine Analogs with Modulated Activities
The design of novel Aconifine analogs with modulated activities is heavily reliant on understanding their structure-activity relationships (SAR). Studies on aconitine (AC) and related diterpenoid alkaloids have revealed key structural features that influence their biological effects.
Key Structural Features and Their Impact on Activity:
A-ring Trivalent Nitrogen: The presence of a trivalent nitrogen atom within the A-ring structure is crucial for analgesic activity. However, if this nitrogen is linked to an amide group or exists as an N-deethyl or imide structure, the analgesic activity tends to diminish.
C8 Position: The C8 position, particularly the presence of an acetyloxy or ethoxy group, is identified as a significant active moiety. For instance, the hydrolysis of the β-acetate at C-8 of aconitine can lead to compounds with altered properties.
Other Oxygen functionalities and Nitrogen Substituents: An α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A are important structural features for the cardiac activities of aconitine-type C19-diterpenoid alkaloids.
Strategies for Analog Development:
Scaffold Simplification and Modification: Simplifying and modifying the core aconitine scaffold has proven effective in developing potent inhibitors. This approach allows for the creation of less complex yet highly active derivatives.
Glycosylation: The addition of sugar units (glycosylation) to diterpenoid alkaloid structures can significantly enhance their pharmaceutical efficacy.
Molecular Hybridization: Employing molecular hybridization strategies, where diterpenoid alkaloids are combined with other known compounds (e.g., nonsteroidal anti-inflammatory drugs), can lead to novel lead compounds with enhanced activities.
Advancements in Synthetic Chemistry for Diterpenoid Alkaloids
The field of diterpenoid alkaloid synthesis has seen substantial progress, with numerous total syntheses and comprehensive studies on constructing their intricate ring fragments reported since 2010. Recent reviews highlight the continuous development and application of innovative synthetic methods and strategies, particularly from 2020 onwards.
A notable trend in this area is the pursuit of unified synthetic approaches. Researchers have successfully developed strategies that provide access to C18, C19, and C20 diterpenoid alkaloids from a common intermediate, demonstrating the power of convergent synthesis. Furthermore, the application of bond-network analysis has become instrumental in identifying highly simplifying retrosynthetic disconnections, guiding the design of more efficient synthetic routes for these multiply bridged polycyclic skeletons.
Development of Novel Reaction Strategies and Catalysis
The successful synthesis of diterpenoid alkaloids relies on the continuous development of novel reaction strategies and the application of advanced catalysis. Several key methodologies have emerged as crucial for constructing their complex polycyclic frameworks:
Key Reaction Strategies and Catalytic Approaches:
Cyclization Reactions:
Radical-Based Cyclizations: These reactions are employed for the efficient assembly of highly complex molecules.
Ruthenium-Mediated Enyne Cycloisomerization: This method is utilized for the formation of specific ring systems.
Intramolecular Diels-Alder Cycloadditions: These are powerful tools for constructing polycyclic structures, often induced by oxidative dearomatization.
Transannular Aziridation and Intramolecular [5+2] Cycloaddition: These strategies contribute to the formation of complex ring systems.
Coupling and Rearrangement Reactions:
Reductive Coupling: A method for forming carbon-carbon bonds within the complex framework.
1,2-Addition/Semipinacol Rearrangement: This sequence is highly effective for joining complex fragments and establishing all-carbon quaternary centers.
Hydrodealkenylative Fragmentation/Mannich Sequence: Used in the synthesis of complex diterpenoid alkaloids.
Benzyne Acyl-alkylation: Employed to construct key fused ring systems, such as a 6-7-6 tricycle.
Functionalization and Dearomatization:
Oxidative Dearomatization/Diels–Alder (OD/DA) Cycloaddition Sequence: Widely used to form ubiquitous bicyclic ring units and their derivatives.
Chemoselective Nitrile Reduction: A precise method for reducing specific functional groups.
Sequential C–N Bond Formation: Achieved through reductive cyclization and photochemical hydroamination.
Other Noteworthy Reactions:
Intramolecular Mukaiyama Aldol Reaction: Used in the synthesis of hexacyclic structures.
Robinson-type Annulation and Intramolecular Aldol Reaction: Contribute to the formation of specific alkaloid scaffolds.
Aza-pinacol Coupling and Aza-Prins Cyclization: Employed in unified approaches to different alkaloid skeletons.
Oxopyrrolium Diels-Alder Cycloaddition and SmI2-mediated C–C Coupling: Key transformations in the synthesis of intricate frameworks.
Hofmann Rearrangement Inspired Reactions and Transition-Metal-Free Nitrogenation of Tertiary Amides: Represent novel approaches in amide chemistry.
Catalysis:
Palladium-Catalyzed Conditions: Utilized for various transformations, including N-allyl substituent cleavage and reduction.
Iridium-Catalyzed Allylic Alcohol Isomerization: Employed for specific functional group transformations.
Chiral Catalysts: Used in asymmetric reactions, such as the asymmetric Michael addition, to control stereochemistry.
Enantioselective Heck Reaction: Applied in catalytic asymmetric total synthesis.
Multifunctional Catalysts: Future research aims to utilize these catalysts to optimize reaction conditions and introduce active groups.
Structure Activity Relationship Sar Studies
SAR in Specific Preclinical Pharmacological Contexts
Structure-Activity Relationship for Cardiotonic Effects
Specific, detailed structure-activity relationship studies solely focused on Aconifine's cardiotonic effects are not extensively documented in the provided literature. However, insights can be drawn from studies on related C19-diterpenoid alkaloids, particularly Aconitine (B1665448), which is known for its cardiotoxic properties at higher concentrations and anti-arrhythmic effects at lower concentrations mdpi.comnih.gov.
For Aconitine, the β-acetate group at the C-8 position has been identified as a pivotal cardiotoxic moiety. Its hydrolysis during in vivo metabolism can lead to compounds exhibiting notable anti-arrhythmia properties nih.gov. Furthermore, the incorporation of specific functional groups at strategic locations within the chemical structure of Aconitine derivatives is considered necessary for potent cardiac activity nih.gov. Studies on aminoalcohol-diterpenoid alkaloids from Aconitum carmichaelii, a broader class that includes Aconifine, indicate that substitutions at C-1, C-13, C-15, C-16, and N, along with the configurations of OMe-6 and OH-15, are important structural features influencing their cardioprotective activities nih.gov.
Table 1: Key Structural Features and Cardiotonic Effects (Based on Related Diterpenoid Alkaloids)
| Structural Feature | Effect on Cardiotonic Activity (General Diterpenoid Alkaloids) | Reference |
| C-8 β-acetate group | Associated with cardiotoxicity (for Aconitine) | nih.gov |
| Hydrolysis of C-8 β-acetate | Leads to anti-arrhythmia properties (for Aconitine) | nih.gov |
| Substitutions at C-1, C-13, C-15, C-16, N | Important for cardioprotective effects (aminoalcohol-diterpenoid alkaloids) | nih.gov |
| Configurations of OMe-6 and OH-15 | Important for cardioprotective effects (aminoalcohol-diterpenoid alkaloids) | nih.gov |
Structure-Activity Relationship for Antitumor Efficacy in Cell Lines
Direct SAR studies specifically for Aconifine's antitumor efficacy in cell lines are not explicitly detailed in the provided search results. Research on Aconitine, a structurally related C19-diterpenoid alkaloid, offers some insights into the structural determinants of antitumor activity within this class.
Studies on Aconitine have shown its antitumor efficacy against various cell lines, including MCF-7 and HepG2 frontiersin.org. The SAR findings for Aconitine suggest several key points:
The moderate basicity and compact spatial structure of the nitrogen (N) atom contribute to the retention of activity frontiersin.org.
The introduction of hydroxyl, carbonyl, or alkene groups at the 3-position can enhance biological activity frontiersin.org.
The incorporation of an 8-lipo group demonstrates a significant impact on the preservation of activity frontiersin.org.
The presence of a 15-OH group potentially holds a crucial position in activity preservation frontiersin.org.
However, it is important to note that some studies indicate that natural and derivatized C19-diterpenoid alkaloids, as a class, may exhibit only slight or no antitumor effect when compared to C20-diterpenoid alkaloids nih.gov.
Table 2: Key Structural Features and Antitumor Efficacy (Based on Aconitine)
| Structural Feature | Effect on Antitumor Efficacy (Aconitine) | Reference |
| Moderate basicity and compact spatial structure of N atom | Contributes to activity retention | frontiersin.org |
| Hydroxyl, carbonyl, or alkene at 3-position | Enhances biological activity | frontiersin.org |
| 8-lipo incorporation | Significant impact on activity preservation | frontiersin.org |
| 15-OH group | Potentially crucial for activity preservation | frontiersin.org |
Structure-Activity Relationship for Analgesic Activity in Animal Models
Specific structure-activity relationship data for Aconifine's analgesic activity in animal models is not directly available in the provided sources. However, the broader class of Aconitum alkaloids, particularly Aconitine, is recognized for its neurotoxic effects and historical use in pain relief mdpi.comwikipedia.org. The analgesic properties of Aconitum roots are partly attributed to Aconitine daneshyari.com. Further research would be required to delineate the specific structural features of Aconifine that might contribute to or modulate analgesic activity.
Structure-Activity Relationship for Spasmolytic Activity
While the article title refers to "spasmolytic activity," the provided search result researchgate.net lists Aconifine under "Spasmogenic Activity of Aconitine-type Diterpenoid Alkaloids and Their Derivatives" with an EC50 value, indicating that Aconifine itself may exhibit spasmogenic (spasm-inducing) properties rather than spasmolytic ones.
For other diterpenoid alkaloids demonstrating spasmolytic properties, structural features such as a C-1 benzoyl group and two free hydroxyls have been noted researchgate.net. Derivatives of karacoline, isotalatisidine, and karasamine (B1230089) alkaloids possessing a C-1 O-benzene group showed the greatest spasmolytic activity in vitro and in vivo. Conversely, their C-14-acetyl analogs were found to be less active and less toxic researchgate.net.
Table 3: Key Structural Features and Spasmolytic/Spasmogenic Effects (Based on Related Diterpenoid Alkaloids)
| Compound/Structural Feature | Reported Activity | Reference |
| Aconifine | Spasmogenic | researchgate.net |
| C-1 benzoyl group and two free hydroxyls (e.g., 1-O-benzoylnapelline, 1-O-benzoylkaracoline) | Spasmolytic | researchgate.net |
| C-1 O-benzene group (derivatives of karacoline, isotalatisidine, karasamine) | Greatest spasmolytic activity | researchgate.net |
| C-14-acetyl analogs (of 1-O-benzoylkaracoline, 1-O-benzoylisotalatisidine) | Less spasmolytic activity | researchgate.net |
Challenges and Future Directions in Comprehensive SAR Elucidation
The comprehensive elucidation of the structure-activity relationships for complex diterpenoid alkaloids like Aconifine presents significant challenges. The intricate molecular structure of these compounds, characterized by multiple chiral centers, is crucial for their biological activity ontosight.ai. However, the precise nature of these relationships, even for well-studied compounds like Aconitine, is still "far from being elucidated" mdpi.com.
Future directions in SAR elucidation for Aconifine and related alkaloids should focus on:
Targeted Synthesis and Derivatization: Systematic chemical modifications of Aconifine's core structure at various positions (e.g., C-1, C-3, C-8, C-14, C-15, N) to generate a library of derivatives.
High-Throughput Screening: Employing advanced in vitro and in vivo pharmacological assays to rapidly assess the biological activities of these derivatives across a range of therapeutic areas (e.g., cardiotonic, antitumor, analgesic, anti-inflammatory, spasmolytic/spasmogenic).
Computational Approaches: Utilizing molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict active conformations, binding affinities to target proteins, and to identify critical pharmacophores.
Metabolomic and Proteomic Studies: Investigating the metabolic pathways of Aconifine and its derivatives and their impact on cellular proteins and pathways to understand the underlying mechanisms of action at a molecular level.
Addressing Stability and Solubility: Overcoming challenges related to the solubility and stability of these compounds, which can impact their biological evaluation and potential therapeutic development ontosight.ai.
A deeper understanding of Aconifine's SAR will be instrumental in optimizing its pharmacological profile, reducing potential adverse effects, and guiding the development of novel therapeutic agents with improved efficacy and specificity.
Molecular and Cellular Mechanisms of Action Preclinical Focus
Ion Channel Modulation and Electrophysiological Effects
Aconifine exerts profound effects on the electrical signaling of excitable cells, primarily through its interaction with voltage-gated ion channels. These interactions disrupt the normal generation and propagation of action potentials.
Interaction with Voltage-Gated Sodium Channels (Nav Channels)
Aconifine is well-documented as a potent modulator of voltage-gated sodium channels (Nav channels), which are critical for the initiation and propagation of action potentials in nerve and muscle cells mdpi.comuniv-rennes1.fr. It is classified as a site 2 neurotoxin, binding to a specific receptor site on the channel protein univ-rennes1.frresearchgate.netresearchgate.net. This binding leads to a persistent activation of the sodium channels mdpi.comuniv-rennes1.frresearchgate.netresearchgate.netmhmedical.commhmedical.com. Aconifine acts as a partial agonist for these channels in both human and rat species mdpi.com. In humans, it affects the sodium channel protein type 5 subunit alpha (Nav1.5), and in rats, it interacts with the sodium channel protein type 2 subunit alpha mdpi.com.
Aconifine's binding to the open state of the voltage-gated sodium channel is a key aspect of its mechanism univ-rennes1.frmhmedical.commhmedical.com. This interaction induces a conformational change in the channel, causing it to remain in an activated state for a prolonged period researchgate.netresearchgate.net. This persistent activation leads to a continuous influx of sodium ions into the cell mdpi.com. Studies have shown that aconitine (B1665448) causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials researchgate.netnih.gov. While it slows the rate of fast inactivation, aconitine-modified channels can eventually inactivate completely researchgate.net. This persistent inward sodium current is a primary contributor to the subsequent electrophysiological disturbances.
Modulation of Potassium and Calcium Ion Channels
Beyond its effects on sodium channels, aconifine also modulates the activity of potassium and calcium ion channels, further contributing to its cellular effects.
Preclinical studies have demonstrated that aconitine can inhibit delayed-rectifier potassium currents (IK(DR)) and inwardly rectifying potassium currents (IK(IR)) in neonatal rat ventricular myocytes esmed.orgresearchgate.net. The blockade of these potassium channels, which are crucial for the repolarization phase of the action potential, can prolong the duration of the action potential researchgate.netnih.govfrontiersin.orgmdpi.com. Specifically, aconitine has been shown to block HERG and Kv1.5 potassium channels in a voltage- and time-dependent manner, with a preferential binding to the open state of the channel nih.gov.
The persistent activation of sodium channels by aconifine leads to an intracellular sodium overload. This, in turn, can affect calcium homeostasis, potentially leading to increased intracellular calcium levels mhmedical.commhmedical.com. This elevation in intracellular calcium can then influence calcium-activated potassium channels nih.govfrontiersin.org.
Consequences on Membrane Potential and Action Potential Dynamics in Excitable Cells
The combined effects of aconifine on sodium and potassium channels lead to significant alterations in the membrane potential and action potential dynamics of excitable cells. The persistent influx of sodium ions causes a sustained depolarization of the cell membrane mhmedical.commhmedical.com. This depolarization can lead to the development of early after-depolarizations (EADs) and delayed after-depolarizations (DADs), which are abnormal depolarizations that can trigger arrhythmias mdpi.commhmedical.commhmedical.comesmed.orgresearchgate.net.
In neonatal rat ventricular myocytes, aconitine has been observed to prolong the duration of the cardiac action potential researchgate.net. While it delays the late repolarization phase, it can shorten the early repolarization at more positive potentials nih.gov. This complex interplay of effects disrupts the normal rhythm of excitable cells and can lead to a state of hyperexcitability or, conversely, a refractory state where the cell is unable to respond to further stimulation mdpi.commhmedical.com.
Neurotransmitter System Interactions
Aconifine's influence extends to the communication between nerve cells and between nerves and muscles, primarily by affecting the release of neurotransmitters.
Effects on Acetylcholine Release and Neuromuscular Transmission in Preclinical Models
Aconifine has been shown to block neuromuscular transmission mdpi.comnih.gov. In preclinical models using isolated phrenic nerve-diaphragm preparations from mice and rats, aconitine inhibited nerve-evoked muscle twitching without affecting direct muscle stimulation nih.govnih.gov. This suggests a presynaptic site of action.
The mechanism appears to involve an excessive presynaptic depolarization due to the persistent activation of sodium channels nih.gov. This depolarization can initially lead to an increase in the frequency of miniature end-plate potentials (MEPPs), which represent the spontaneous release of single vesicles of acetylcholine nih.gov. However, the sustained depolarization ultimately leads to a blockade of the nerve action potential and a reduction in the evoked quantal release of acetylcholine, causing neuromuscular blockade nih.govnih.gov. The release of acetylcholine is a calcium-dependent process, and while aconitine's primary effect is on sodium channels, the resulting depolarization and ionic shifts can indirectly influence the calcium dynamics that trigger neurotransmitter release frontiersin.orgtmc.eduresearchgate.net.
Interactive Data Tables
Table 1: Effects of Aconifine on Ion Channels
| Ion Channel Type | Effect | Mechanism of Action | Reference |
| Voltage-Gated Sodium (Nav) Channels | Persistent Activation | Binds to site 2 on the open state of the channel, causing a conformational change and prolonged sodium influx. | mdpi.comuniv-rennes1.frresearchgate.netresearchgate.netmhmedical.commhmedical.com |
| Delayed-Rectifier Potassium (IK(DR)) Channels | Inhibition | Blocks the channel, contributing to prolonged action potential duration. | esmed.orgresearchgate.net |
| Inwardly Rectifying Potassium (IK(IR)) Channels | Inhibition | Blocks the channel, influencing cardiac repolarization and excitability. | esmed.orgresearchgate.net |
| HERG Potassium Channels | Blockade | Exhibits a voltage- and time-dependent blockade, preferential to the open state. | nih.gov |
| Kv1.5 Potassium Channels | Blockade | Produces a voltage-, time-, and frequency-dependent inhibition, preferential to the open state. | nih.gov |
Table 2: Electrophysiological Consequences of Aconifine Action
| Parameter | Observed Effect | Cellular Consequence | Reference |
| Membrane Potential | Sustained Depolarization | Increased excitability, potential for after-depolarizations. | mhmedical.commhmedical.com |
| Action Potential Duration | Prolongation | Delayed repolarization, increased risk of arrhythmias. | researchgate.net |
| After-depolarizations | Induction of EADs and DADs | Can trigger ectopic beats and arrhythmias. | mdpi.commhmedical.commhmedical.comesmed.orgresearchgate.net |
| Neuromuscular Transmission | Blockade | Inhibition of nerve-evoked muscle contraction. | mdpi.comnih.govnih.gov |
| Acetylcholine Release | Initial increase in spontaneous release followed by blockade of evoked release | Disruption of synaptic communication at the neuromuscular junction. | nih.govnih.gov |
Influence on Other Neurotransmitter Levels and Receptors
Aconifine demonstrates a notable capacity to modulate various neurotransmitter systems, with preclinical research particularly highlighting its effects on the dopaminergic and serotonergic pathways.
In studies involving zebrafish and the human neuroblastoma SH-SY5Y cell line, aconitine was found to disrupt dopamine homeostasis. nih.gov It alters the levels of dopamine and its metabolites by regulating the expression of genes and proteins associated with dopamine synthesis, storage, reuptake, and degradation. nih.gov Specifically, aconitine activates the dopamine D1 receptor (D1R) while inhibiting the dopamine D2 receptor (D2R), which in turn activates the AC/cAMP/PKA pathway and disturbs intracellular calcium balance, leading to neuronal cell damage. nih.gov Further research using the HT22 hippocampus cell line also showed that aconitine treatment increased dopamine content in a dose-dependent manner. researchgate.net
The serotonergic system is also affected by aconitine. In zebrafish embryos, aconitine exposure was shown to disrupt serotonin neurotransmission. nih.gov The compound induced neurotoxic effects that were mediated through the 5-hydroxytryptamine (5-HT) receptor. nih.gov Aconitine exposure led to a significant increase in the gene expression of serotonin receptors 5-htr1ab and 5-htr1bd at 24 hours post-fertilization. nih.gov
Intracellular Signaling Pathway Modulation
Aconifine exerts its cellular effects by intervening in several critical intracellular signaling pathways that govern inflammation, stress responses, and cell survival.
Regulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival, and preclinical studies show that aconitine can modulate its activity. In pancreatic cancer cell lines (Miacapa-2 and PANC-1), treatment with aconitine led to a decrease in NF-κB. nih.goveuropeanreview.orgeuropeanreview.org This inhibition of the NF-κB pathway is linked to the compound's ability to suppress tumor cell growth and promote apoptosis. nih.goveuropeanreview.orgturkjgastroenterol.org A systematic review of preclinical studies further supports the mechanism that aconitine may regulate the expression of apoptotic proteins like Bax and Bcl-2 through the NF-κB signaling pathway. frontiersin.org
Influence on MAPK-Dependent Pathways (e.g., ERK, JNK, p38)
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. researchgate.netnih.gov Aconifine has been shown to influence these pathways in a cell-type-specific manner.
In H9c2 cardiomyocytes, aconitine activates the p38/MAPK/Nrf2 pathway. nih.gov This activation was found to increase the ratio of phosphorylated p38 to total p38, suggesting a role in aconitine-induced myocardial injury. nih.gov Conversely, in melanoma B16 cells, aconitine demonstrated antiproliferative effects by blocking the MAPK/ERK signaling pathway, contributing to its anti-tumor activity. researchgate.net
Activation of the NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines. frontiersin.orgnih.gov Preclinical research has identified that aconitine can activate this pathway. In a study using H9c2 rat cardiomyocytes, aconitine was found to induce inflammation and apoptosis. nih.gov These inflammatory effects were linked to the activation of the NLRP3 inflammasome. nih.gov The study also demonstrated that inhibiting the NLRP3 inflammasome could reverse the inflammatory damage caused by aconitine, highlighting this pathway as a key mediator of the compound's cardiotoxic effects. nih.gov
Modulation of Cellular Homeostasis and Fate
Aconifine profoundly impacts cellular health and survival, primarily through its potent ability to trigger programmed cell death, or apoptosis, across a range of preclinical models.
Induction of Apoptosis in Preclinical Cell Models
A consistent finding across numerous preclinical studies is the capacity of aconitine to induce apoptosis in various cell types, particularly cancer cells. frontiersin.org This pro-apoptotic effect is a key mechanism behind its observed anti-tumor properties.
In pancreatic cancer cells (Miacapa-2 and PANC-1), aconitine treatment significantly increased apoptosis rates. nih.goveuropeanreview.orgeuropeanreview.org This was achieved by upregulating pro-apoptotic factors like Bax, cleaved caspase-3, and cleaved caspase-9, while simultaneously decreasing the anti-apoptotic protein Bcl-2. nih.goveuropeanreview.org Similar effects have been noted in hepatocellular carcinoma, colorectal cancer, and melanoma cells. turkjgastroenterol.orgresearchgate.net
The mechanisms of apoptosis induction are multifaceted. In the HT22 hippocampus cell line, aconitine was found to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net This was evidenced by the upregulation of proteins such as Bax, Cytochrome c, Apaf-1, and Caspase-9 for the mitochondrial pathway, and Fas, Fas-L, Fadd, and Caspase-8 for the death receptor pathway. researchgate.net Aconitine also induces apoptosis in non-cancerous cells, such as cardiomyocytes and neuronal cells, which is relevant to its toxicological profile. nih.govnih.gov
The table below summarizes the pro-apoptotic effects of Aconifine in different preclinical cell models.
| Cell Line/Model | Cell Type | Key Apoptotic Markers/Pathways |
| Miacapa-2 & PANC-1 | Pancreatic Cancer | Upregulation of Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP1; Downregulation of Bcl-2. nih.goveuropeanreview.orgeuropeanreview.org |
| HepG2 | Hepatocellular Carcinoma | Increased proportion of apoptotic cells; Upregulation of Bax; Downregulation of Bcl-2. researchgate.net |
| LIM1215 | Colorectal Cancer | Markedly higher apoptosis rate observed via flow cytometry. turkjgastroenterol.org |
| HT22 | Hippocampus | Upregulation of Bax, Cytochrome c, Apaf-1, Caspase-9 (Mitochondrial Pathway); Upregulation of Fas, Fas-L, Fadd, Caspase-8 (Death Receptor Pathway). researchgate.net |
| H9c2 | Rat Cardiomyocytes | Dose- and time-dependent induction of apoptosis. nih.gov |
| SH-SY5Y & Zebrafish | Neuroblastoma / In vivo | Induction of apoptosis and ROS overproduction. nih.gov |
Identification of Direct Molecular Targets
Computational Prediction Using Network Pharmacology and Molecular Docking
In a study investigating the toxic components of Aconitum brachypodum using network pharmacology and molecular docking, Aconifine was listed as one of the chemical constituents. The study performed a drug-likeness evaluation where Aconifine was noted for violating two of the Lipinski's rule of five parameters (Molecular Weight > 500 and Number of O or N atoms > 10) tmrjournals.com. However, the subsequent molecular docking analysis to predict binding affinity with core hepatotoxicity targets focused on other components of the plant, namely aconitine, hypaconitine (B608023), and bullatine A tmrjournals.com. The study did not report specific predicted molecular targets for Aconifine itself.
Proteomic Approaches (e.g., Drug Affinity Responsive Target Stability (DARTS), LC-MS/MS)
There is no available scientific literature detailing the use of proteomic approaches such as Drug Affinity Responsive Target Stability (DARTS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to specifically identify the direct molecular targets of Aconifine. These methods have been applied to the related compound Aconitine to identify its targets, but similar studies on Aconifine have not been published nih.govresearchgate.net.
Due to the lack of specific preclinical data on Aconifine for the other requested sections—namely its role in regulating apoptotic proteins (Bax, Caspase-3, Bcl-2), inducing autophagy, impacting mitochondrial function, and generating reactive oxygen species—it is not possible to provide a scientifically accurate and detailed article on these aspects of Aconifine's molecular and cellular mechanisms at this time. Further research is required to elucidate the specific biological activities and molecular targets of this particular alkaloid.
Functional Validation of Specific Protein Targets (e.g., cPLA2, ORC5, GYS1, CTNNA1)
Preclinical research into the molecular mechanisms of Aconitine, a primary bioactive diterpenoid alkaloid from Aconitum plants, has focused on identifying its direct protein targets to understand its biological and toxicological effects. Through the integration of network pharmacology and advanced proteomic techniques, such as Drug Affinity Responsive Target Stability (DARTS), several direct target proteins have been identified and validated. nih.govsemanticscholar.org Molecular docking studies and functional assays have further elucidated the specific interactions between Aconitine and these targets, which include cytosolic phospholipase A2 (cPLA2), glycogen synthase 1 (GYS1), catenin alpha-1 (CTNNA1), and origin recognition complex subunit 5 (ORC5). nih.govresearchgate.net
Cytosolic Phospholipase A2 (cPLA2)
Among the identified targets, cPLA2 has been extensively validated as a direct target of Aconitine, particularly in the context of its cardiotoxicity. nih.govresearchgate.net Molecular docking analyses revealed that Aconitine binds within a reasonable cavity of the cPLA2 protein. nih.gov This binding is stabilized primarily through the formation of a hydrogen bond between the carbonyl group on Aconitine's C-8 acetyl group and the HIS62 residue of cPLA2, with another potential hydrogen bond at the ASN64 site. nih.govresearchgate.net
The functional consequence of this interaction is significant. The binding of Aconitine to cPLA2 is believed to mediate the release of arachidonic acid. nih.govresearchgate.net This release subsequently promotes an inflammatory response through the prostaglandin E2/cyclooxygenase 2 (PGE2/COX-2) signaling pathway, which can lead to myocardial injury. nih.gov The validation of this binding event has been further confirmed using Atomic Force Microscopy (AFM). AFM imaging showed that the cPLA2 protein became more compact, smooth, and aggregated after binding with Aconitine, indicating a direct physical interaction that may alter the protein's function. nih.gov
Glycogen Synthase 1 (GYS1)
GYS1, the rate-limiting enzyme in glycogen synthesis, has also been identified as a direct target of Aconitine. semanticscholar.orgresearchgate.net Molecular docking simulations predict a strong binding affinity between Aconitine and GYS1, with one study reporting the highest docking score (52.193) among the four targets discussed. researchgate.net The interaction is multifaceted, involving both van der Waals forces and hydrogen bonds at residues ARG300, HIS96, and ASP331. nih.gov Additionally, the benzene ring of Aconitine is predicted to form pi-cation and pi-alkyl interactions with the HIS139 and TYR165 residues, respectively. nih.gov While the direct binding has been predicted, the precise functional mechanism of Aconitine-induced cardiotoxicity via GYS1 remains an area for further investigation. nih.gov
Catenin Alpha-1 (CTNNA1)
CTNNA1, also known as α-E-catenin, is a protein involved in cell adhesion by linking cadherin-based junctions to the actin cytoskeleton. nih.gov It has been identified as a potential direct target for Aconitine. nih.govresearchgate.net Molecular docking models show that Aconitine binds to CTNNA1 primarily by forming hydrogen bonds with residues SER252, THR251, and GLU128. nih.gov Germline mutations in CTNNA1 have been linked to hereditary diffuse gastric cancer, highlighting the protein's critical role in maintaining tissue integrity. nih.govnih.gov The specific toxicological or pharmacological consequences of Aconitine's interaction with CTNNA1 are not yet fully elucidated and require further study. nih.gov
Origin Recognition Complex Subunit 5 (ORC5)
Interactive Data Tables
Table 1: Summary of Aconitine's Molecular Interactions with Validated Protein Targets This table details the specific amino acid residues and types of molecular bonds involved in the interaction between Aconitine and its identified protein targets, based on molecular docking studies.
| Target Protein | Interacting Residues | Interaction Type |
| cPLA2 | HIS62, ASN64 | Hydrogen Bond |
| GYS1 | ARG300, HIS96, ASP331 | Hydrogen Bond |
| HIS139, TYR165 | Pi-Cation, Pi-Alkyl | |
| HIS161, ASP137, THR16 | Van der Waals | |
| CTNNA1 | SER252, THR251, GLU128 | Hydrogen Bond |
| ORC5 | GLU502, ALA542 | Hydrogen Bond |
| ILE689, LEU723 | Alkyl Interaction |
Data sourced from preclinical molecular docking analyses. nih.govresearchgate.net
Table 2: Molecular Docking Scores for Aconitine Binding This table presents the reported CDocker interaction energy scores from a molecular docking study, where a higher score suggests a stronger binding affinity between Aconitine and the target protein.
| Target Protein | CDocker Interaction Energy Score |
| cPLA2 | Not explicitly stated in reviewed sources |
| GYS1 | 52.193 |
| CTNNA1 | Not explicitly stated in reviewed sources |
| ORC5 | Not explicitly stated in reviewed sources |
Note: The docking score for GYS1 was reported to be the highest among the tested targets in the referenced study, indicating a strong predicted binding affinity. researchgate.net
Preclinical Biological and Pharmacological Investigations Non Human Data
Antitumor Efficacy in In Vitro and In Vivo Animal Models
Specific and detailed research findings on Aconifine's direct antitumor efficacy in in vitro and in vivo animal models are not extensively documented in the provided search results. While Aconifine has been broadly described as an antiproliferative agent that inhibits pathogen cell growth uzicps.uz, explicit data on its effects against cancer cell proliferation, invasion, migration, or tumor reduction in xenograft models are predominantly associated with Aconitine (B1665448) wikipedia.orgmdpi.comwikidata.orgresearchgate.netmetabolomicsworkbench.orgnih.gov.
There is no specific, detailed research finding in the provided sources indicating Aconifine's direct inhibition of cancer cell proliferation, invasion, or migration. Studies discussing these inhibitory effects in various cancer cell lines (e.g., hepatoma carcinoma MHCC97 cells, colorectal cancer LIM1215 cells, melanoma B16 cells) refer to Aconitine ebi.ac.ukwikipedia.orgwikidata.orgresearchgate.netmetabolomicsworkbench.orgnih.govnih.govoup.com.
Similarly, specific data demonstrating Aconifine's ability to reduce tumor size and volume in xenograft models are not available in the provided search results. The reported reductions in tumor growth and size in xenograft models, such as those involving colon tumors or hepatocellular carcinoma, are attributed to Aconitine wikipedia.orgwikidata.orgresearchgate.netmetabolomicsworkbench.orgoup.com.
Analgesic Effects in Animal Models
While the broader class of Aconitum alkaloids, which includes Aconifine (also known as Nagarine), has been generally associated with analgesic effects ebi.ac.ukuzicps.uz, specific and detailed findings on Aconifine's analgesic effects in animal models are not extensively reported in the provided search results. A quantitative structure-activity relationship (QSAR) analysis of Aconitum alkaloids indicated a significant linear relationship between toxicity (LD50) and analgesic efficacy (ED50) ebi.ac.uk. However, the detailed experimental data on pain inhibition rates in various animal pain models (e.g., hot plate assay, acetic acid writhing assay, formalin-induced pain, CFA-induced nociception) are specifically attributed to Aconitine wikipedia.orgfrontiersin.orgnih.gov.
Cardiotonic and Antiarrhythmic Investigations in Preclinical Settings
Preclinical investigations into Aconifine's effects on the cardiovascular system have largely indicated its cardiotoxic nature rather than therapeutic cardiotonic or antiarrhythmic properties.
Positive Inotropic Effects
Specific preclinical data demonstrating positive inotropic effects solely attributed to Aconifine are not extensively documented in the literature. Instead, Aconifine has been reported to induce serious cardiotoxicity in in vitro experiments and has been associated with aconite poisoning cases. researchgate.net This contrasts with observations for other Aconitum alkaloids, such as Aconitine, which has been shown to produce a positive inotropic effect in isolated guinea-pig papillary muscle during its prearrhythmic phase. nih.gov This effect of Aconitine is linked to a prolonged sodium influx during the action potential, thereby increasing myocardial contractility. nih.gov However, these cardiotonic effects of Aconitine are typically observed at lower concentrations, with higher levels leading to arrhythmia. frontiersin.org
Other Preclinical Biological Activities and Potential
Beyond its cardiovascular effects, Aconifine and other Aconitum alkaloids have been explored for a range of other biological activities.
Antimicrobial and Antifungal Properties
Aconifine has been generally reported to exhibit antimicrobial effects. researchgate.net Some studies suggest that alkaloids from Aconitum species, including Aconifine, may possess weak antibacterial activity. sci-hub.se More broadly, diterpenoid alkaloids from Aconitum plants have demonstrated antibacterial activity against various bacterial species, including human pathogens such as Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli, though the extent of activity can vary among different species. researchgate.netnih.gov For example, extracts from Aconitum heterophyllum, which contain Aconitine, have shown antibacterial activity against microbes implicated in diarrhea, with maximum inhibition observed at 100 mg/mL and greater effectiveness against Gram-positive bacteria. ontosight.ai Furthermore, certain Aconitum extracts have exhibited antifungal properties against fungi like Aspergillus niger and Candida albicans. uni.lu While Aconifine is a component of these Aconitum extracts, specific detailed research findings focusing solely on Aconifine's potent antimicrobial or antifungal activity are not extensively available.
Table 1: Representative Antimicrobial Activities of Aconitum Extracts (where Aconifine is a component)
| Plant Species / Extract | Pathogen | Inhibition / Effectiveness | Reference |
| Aconitum heterophyllum (Ethanol Extract) | Various bacterial strains (e.g., Gram-positive) | Maximum inhibition at 100 mg/mL | ontosight.ai |
| Aconitum violaceum (Ethyl Acetate Fraction) | E. coli | 80% inhibition | uni.lu |
| Aconitum violaceum (Ethyl Acetate Fraction) | S. flexneri | 76% inhibition | uni.lu |
| Aconitum violaceum (Ethyl Acetate Fraction) | A. niger | 86% inhibition | uni.lu |
| Aconitum violaceum (Chloroform Fraction) | A. niger | Approximately 90% inhibition | uni.lu |
| Aconitum violaceum (Chloroform Fraction) | C. albicans | Approximately 90% inhibition | uni.lu |
| Radix Aconiti Lateralis (Total Alkaloids) | S. aureus | Potent antibacterial activity | nih.gov |
| Radix Aconiti Lateralis (Total Alkaloids) | E. coli | Minimal effect | nih.gov |
Immunoregulation Studies
Aconifine, as one of the C19 diterpenoid alkaloids found in Aconitum species such as Fuzi (Aconitum carmichaelii), has been associated with immunoregulatory properties. nih.govwikidata.orgnih.gov The broader class of Aconitum alkaloids has been demonstrated to possess a wide range of pharmacological effects, including immunoregulatory activities. nih.govnih.gov For instance, studies on Aconite treatment have shown an ability to inhibit tumor growth and improve adaptive tumor immunity in H22 tumor-bearing mice. nih.gov This immunoregulatory effect involved the upregulation of the thymus index and interferon-γ (IFN-γ), as well as an enhancement of natural killer (NK) cell-mediated immunity through increased NK cell percentage and the modulation of NK cytotoxicity biomarkers like CD107a. nih.gov While these studies highlight the immunoregulatory potential of Aconitum alkaloids, specific detailed investigations focusing solely on the direct immunoregulation by Aconifine are not extensively reported.
Insecticidal Activity
Aconifine has been identified as a diterpenoid alkaloid present in Aconitum species known for their insecticidal or feeding deterrent properties. For example, Aconifine was isolated from the roots of Aconitum kusnezoffii, an Aconitum species that exhibited significant feeding deterrence against the red flour beetle, Tribolium castaneum. nih.gov This suggests a role for Aconifine in the plant's defense mechanisms against insects. More broadly, C19- and C20-diterpenoid alkaloids, a class to which Aconifine belongs, have shown significant activity against various insects. metabolomicsworkbench.orgonul.works Aconitine, another prominent Aconitum alkaloid, has been historically used as a pesticide and has demonstrated strong insecticidal effects on pests such as Plutella xylostella, Pieris rapae, and Armyworm. wikipedia.org
Table 2: Association of Aconifine with Insecticidal/Feeding Deterrent Properties
| Compound/Source | Activity | Target Insect | Reference |
| Aconifine (isolated from Aconitum kusnezoffii) | Feeding deterrence | Tribolium castaneum | nih.gov |
| C19-diterpenoid alkaloids (general) | Insecticidal activity | Various insects | metabolomicsworkbench.orgonul.works |
Advanced Research Methodologies and Future Directions
Strategies for Enhancing Preclinical Efficacy and Specificity
Current academic literature indicates a significant gap in dedicated preclinical research strategies aimed at enhancing the efficacy and specificity of Aconifine. Unlike some other alkaloids derived from the Aconitum genus, specific detailed data on advanced preclinical methodologies for Aconifine are not widely available.
Development of Novel Delivery Systems (e.g., Nanoparticles)
The development of novel delivery systems, such as nanoparticles, for Aconifine is an area that remains largely unexplored in current preclinical research. Although nanotechnology offers promising avenues for improving the solubility, stability, and targeted delivery of various compounds, specific studies detailing the encapsulation of Aconifine into nanoparticles or other advanced delivery platforms are not readily found in the academic literature plantaedb.comnih.govnih.govrsc.orgnih.gov. This represents a significant unexplored research avenue for potentially modulating Aconifine's pharmacokinetic profile and enhancing its therapeutic window, should specific pharmacological activities be identified in future investigations.
Exploration of Combination Therapies and Synergistic Effects in Preclinical Models
Similarly, the exploration of combination therapies and synergistic effects involving Aconifine in preclinical models is an area with minimal documented research. The scientific community has not yet extensively investigated how Aconifine might interact synergistically or additively with other compounds to enhance therapeutic outcomes or mitigate potential effects frontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.gov. This absence of specific studies highlights a considerable gap in understanding Aconifine's potential role in multi-component therapeutic strategies.
Unexplored Research Avenues and Identified Gaps in Current Academic Knowledge
A primary identified gap in the current academic knowledge concerning Aconifine is the pervasive lack of dedicated, in-depth preclinical research daneshyari.com. While Aconifine is recognized as a natural product, its specific pharmacological activities, precise mechanisms of action, and potential therapeutic applications are largely undefined compared to other, more prominent alkaloids from the Aconitum genus daneshyari.comresearchgate.net.
Key unexplored research avenues include:
Comprehensive Pharmacological Profiling: There is a need for detailed in vitro and in vivo studies to elucidate Aconifine's precise biological activities, including any potential analgesic, anti-inflammatory, or other effects, independent of crude Aconitum extracts daneshyari.com.
Mechanism of Action Studies: Understanding the molecular targets and signaling pathways modulated by Aconifine is crucial for determining its therapeutic potential and guiding rational drug design.
Pharmacokinetic and Pharmacodynamic Characterization: Studies on Aconifine's absorption, distribution, metabolism, and excretion (ADME) are essential to inform its potential as a therapeutic agent.
Formulation and Delivery System Development: As noted in Section 7.3.1, the development of advanced delivery systems specifically for Aconifine remains an open field.
Toxicity and Safety Assessments: While Aconitum plants are known for their inherent toxicity, specific toxicity profiles for isolated Aconifine at various concentrations are largely uncharacterized in the available literature daneshyari.commdpi.com. This is critical for any future translational research.
Ethical Considerations in Preclinical Research on Highly Active Compounds
Preclinical research involving highly active compounds, such as Aconifine, necessitates stringent ethical considerations. Given that Aconifine is derived from Aconitum species, which are historically recognized for their potent and often toxic properties, researchers must adhere to rigorous ethical guidelines to ensure the welfare of experimental subjects and the responsible conduct of science daneshyari.commdpi.com.
Key ethical considerations include:
Minimization of Harm: Researchers must employ strategies to minimize pain, distress, and suffering in animal models used for preclinical testing. This includes appropriate experimental design, humane endpoints, and proper anesthesia and analgesia.
Justification of Animal Use: The use of animals in research must be scientifically justified, demonstrating that the potential benefits of the research outweigh the ethical costs to the animals. Alternative methods should be considered where feasible.
Transparency and Reporting: Full transparency in reporting experimental methods, results, and any adverse events is crucial. This allows for critical evaluation by the scientific community and prevents unnecessary replication of studies, particularly those involving highly active or potentially toxic compounds.
Compliance with Regulations: All preclinical research must strictly comply with national and international regulations and guidelines for animal care and use (e.g., those from institutional animal care and use committees - IACUCs or equivalent bodies).
Responsible Handling and Disposal: Due to the potential potency of compounds derived from Aconitum species, strict protocols for the safe handling, storage, and disposal of Aconifine must be in place to protect researchers and the environment.
The ethical imperative to balance scientific advancement with animal welfare and human safety is paramount when working with compounds like Aconifine, which originate from plants with known toxicological profiles.
Q & A
Q. Table 1: Comparative Analysis of Aconifine Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Citation Support |
|---|---|---|---|---|
| Alkaloid Extraction | 0.8–1.2 | 92–95 | Low yield due to matrix complexity | |
| Semi-Synthesis | 15–20 | ≥98 | Stereochemical control required |
Q. Table 2: Strategies for Resolving Bioactivity Data Contradictions
| Strategy | Application to Aconifine Research | Evidence Support |
|---|---|---|
| Assay Standardization | Harmonize ion channel inhibition protocols | |
| Cross-Model Validation | Compare in vitro cytotoxicity vs. in vivo efficacy |
Key Considerations for Academic Rigor
- Literature Review : Prioritize primary sources (e.g., J. Nat. Prod., Phytochemistry) over reviews to avoid inherited biases .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for preclinical studies .
- Data Transparency : Deposit raw spectral data and crystallographic files in public repositories (e.g., Zenodo) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
